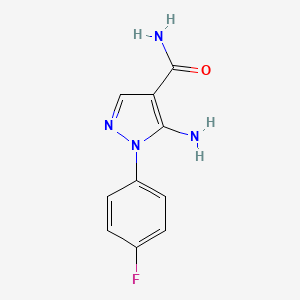

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Description

The exact mass of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZGQTXCRLLNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369439 | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51516-69-9 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a detailed synthetic pathway, and its critical role as a kinase inhibitor in therapeutic research.

Core Molecular Structure and Physicochemical Properties

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of heterocyclic compounds. The core structure consists of a five-membered pyrazole ring substituted with an amino group at the C5 position, a carboxamide group at the C4 position, and a 4-fluorophenyl group at the N1 position. This specific arrangement of functional groups is pivotal to its biological activity, enabling it to form key interactions within the ATP-binding pockets of various protein kinases.

The presence of the 4-fluorophenyl moiety is a common strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions without significantly increasing steric bulk. The amino and carboxamide groups are crucial hydrogen bond donors and acceptors, anchoring the molecule to specific amino acid residues in target proteins.

Below is a summary of the key physicochemical properties for the closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. The properties for the 4-fluoro derivative are expected to be similar.

| Property | Value (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) | Source |

| Molecular Formula | C₁₀H₁₀N₄O | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 169-172 °C | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| pKa (Predicted) | 15.05 ± 0.50 | [1] |

digraph "5_amino_1_4_fluorophenyl_1H_pyrazole_4_carboxamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Define atom nodes N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="N"];

C1_ph [label="C"]; C2_ph [label="C"]; C3_ph [label="C"]; C4_ph [label="C"]; C5_ph [label="C"]; C6_ph [label="C"]; F_ph [label="F", fontcolor="#EA4335"];

C_amide [label="C"]; O_amide [label="O", fontcolor="#EA4335"]; N_amide [label="N"];

H_c3 [label="H"]; H1_c5 [label="H"]; H2_c5 [label="H"];

H1_amide [label="H"]; H2_amide [label="H"];

H_c2ph [label="H"]; H_c3ph [label="H"]; H_c5ph [label="H"]; H_c6ph [label="H"];

// Define positions N1 [pos="0,0!"]; N2 [pos="0.866,-0.5!"]; C3 [pos="0.866,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.866,-1.5!"];

C1_ph [pos="-0.866,1!"]; C2_ph [pos="-0.366,2!"]; C3_ph [pos="-0.866,3!"]; C4_ph [pos="-1.866,3!"]; C5_ph [pos="-2.366,2!"]; C6_ph [pos="-1.866,1!"]; F_ph [pos="-2.366,4!"];

C_amide [pos="0,-3!"]; O_amide [pos="0.866,-3.5!"]; N_amide [pos="-0.866,-3.5!"];

H_c3 [pos="1.732,-2!"]; H1_c5 [pos="-1.732,-1.5!"]; H2_c5 [pos="-1.3,-2.2!"];

H1_amide [pos="-1.3,-4.2!"]; H2_amide [pos="-0.366,-4.2!"];

H_c2ph [pos="0.434,2!"]; H_c3ph [pos="-0.366,3.7!"]; H_c5ph [pos="-3.166,2!"]; H_c6ph [pos="-2.366,0.3!"];

// Draw bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

N1 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- F_ph;

C4 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;

C3 -- H_c3; C5 -- H1_c5; C5 -- H2_c5;

N_amide -- H1_amide; N_amide -- H2_amide;

C2_ph -- H_c2ph; C3_ph -- H_c3ph; C5_ph -- H_c5ph; C6_ph -- H_c6ph; }

Caption: 2D Structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

Synthesis and Mechanistic Rationale

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is typically achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by the conversion of a nitrile intermediate to the final carboxamide. A common and efficient method is the Thorpe-Ziegler reaction, which involves the cyclization of a dinitrile. However, a more accessible laboratory synthesis involves the reaction of a hydrazine with a suitably substituted three-carbon component.

The following protocol is a representative synthesis adapted from established methods for analogous compounds.[2][3] The process is divided into two main stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This stage involves the condensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group serves as a leaving group, facilitating the initial Michael addition of the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

-

Reactants:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Triethylamine (or another suitable base)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-water. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

-

The crude product can be purified by recrystallization from ethanol.[3]

-

Stage 2: Hydrolysis of the Nitrile to the Carboxamide

The conversion of the pyrazole-4-carbonitrile to the corresponding carboxamide can be achieved through controlled hydrolysis. Acid-catalyzed hydrolysis often leads to the carboxylic acid, so basic peroxide is a preferred method for stopping the reaction at the amide stage.

-

Reactants:

-

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol or a similar co-solvent

-

-

Procedure:

-

Suspend the nitrile intermediate (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (e.g., 2M, 2.0 eq) and cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide (30%, 3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C. The addition of peroxide to the basic solution generates the hydroperoxide anion, a potent nucleophile for attacking the nitrile carbon.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding a solution of sodium sulfite to decompose excess peroxide.

-

Acidify the mixture with dilute HCl to a pH of ~6-7. The carboxamide product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

-

Structural Characterization and Spectroscopic Data

Expected Spectroscopic Data:

| Technique | Expected Observations for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |

| ¹H NMR | - A singlet for the C3-H of the pyrazole ring. - A broad singlet for the C5-NH₂ protons. - Two broad singlets for the CONH₂ protons. - A multiplet system in the aromatic region corresponding to the 4-fluorophenyl group (two doublets of doublets or two triplets, characteristic of a 1,4-disubstituted aromatic ring with fluorine coupling). |

| ¹³C NMR | - Resonances for the five carbons of the pyrazole ring. - A downfield signal for the carboxamide carbonyl carbon. - Four signals for the 4-fluorophenyl ring, with characteristic C-F coupling constants. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| IR (Infrared) | - N-H stretching bands for the amino and amide groups in the range of 3200-3500 cm⁻¹. - A strong C=O stretching band for the amide carbonyl around 1650-1680 cm⁻¹. - C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1500-1600 cm⁻¹ region. - A C-F stretching band around 1100-1250 cm⁻¹. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₉FN₄O). |

Biological Activity and Therapeutic Relevance

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Mechanism of Action: Kinase Inhibition

This class of compounds typically acts as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of signal transduction can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).

Two key kinase families targeted by derivatives of this scaffold are the Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

-

FGFR Inhibition: Aberrant activation of FGFRs is a known driver in various cancers.[4] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have been designed as potent pan-FGFR inhibitors, showing activity against both wild-type and mutated forms of the receptor that confer drug resistance.[4] For instance, a representative compound from a similar series demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[4]

-

p38 MAPK Inhibition: The p38 MAPK pathway is a key regulator of inflammatory responses. It is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors of p38 MAPK are therefore of great interest for the treatment of autoimmune and inflammatory diseases. A closely related compound, RO3201195, which shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazole core, was developed as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[5]

Caption: Simplified signaling pathway showing kinase inhibition.

In Vitro Biological Activity

The following table summarizes the in vitro inhibitory activity of a representative pan-FGFR covalent inhibitor (Compound 10h) based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against various FGFR kinases and cancer cell lines.[4] This data illustrates the therapeutic potential of this chemical class.

| Target / Cell Line | IC₅₀ (nM) | Assay Type / Cancer Type |

| Biochemical Assays | ||

| FGFR1 | 46 | Kinase Assay |

| FGFR2 | 41 | Kinase Assay |

| FGFR3 | 99 | Kinase Assay |

| FGFR2 V564F Mutant | 62 | Kinase Assay |

| Cell-Based Assays | ||

| NCI-H520 | 19 | Lung Cancer |

| SNU-16 | 59 | Gastric Cancer |

| KATO III | 73 | Gastric Cancer |

Conclusion and Future Directions

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a well-designed molecular scaffold with proven potential in drug discovery. Its structural features allow for potent and often selective inhibition of protein kinases, making it a valuable starting point for the development of novel therapeutics for cancer and inflammatory diseases.

Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substituents on the pyrazole and phenyl rings to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects.

-

Overcoming Resistance: Designing next-generation inhibitors that are effective against kinase mutations that confer resistance to existing drugs.

-

Exploring New Targets: Screening this compound and its derivatives against a wider panel of kinases to identify new therapeutic opportunities.

This guide has provided a foundational understanding of the synthesis, structure, and function of this important molecule, offering a solid basis for further research and development.

References

-

Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312. [Link]

-

Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]

-

Yadav, N., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

-

Khan, I., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764654. [Link]

-

Permana, B., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1382. [Link]

-

Elmaaty, A. A., & Al-Azmi, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 8207-8223. [Link]

-

RSC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Liu, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

-

Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

-

Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1351. [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

ResearchGate. (n.d.). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate. [Link]

-

Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 144-162. [Link]

-

IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide. IUCr Journals. [Link]

-

National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

-

Fadda, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

NIST. (n.d.). 5-Amino-1-phenylpyrazole-4-carboxamide. NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Kinase Inhibitory Mechanism of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Executive Summary

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide represents a privileged scaffold in medicinal chemistry, functioning primarily as a Type I ATP-competitive kinase inhibitor . Historically recognized for its efficacy in targeting p38 mitogen-activated protein kinase (p38 MAPK) , this pharmacophore has evolved into a critical template for developing inhibitors against Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

This guide dissects the molecular mechanics of this compound, detailing its hydrogen-bonding network within the kinase hinge region, its role in disrupting inflammatory signaling cascades, and the experimental protocols required to validate its activity.

Structural Basis of Action: The Pharmacophore

The efficacy of this molecule stems from its ability to mimic the adenine ring of ATP. The 5-amino-pyrazole-4-carboxamide core creates a rigid donor-acceptor-donor motif that is geometrically complementary to the hinge region of specific serine/threonine and tyrosine kinases.

The Binding Warhead

-

C4-Carboxamide (

): Acts as a hydrogen bond donor/acceptor pair. The carbonyl oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge (typically a Leucine or Methionine residue). -

C5-Amino Group (

): Functions as a critical hydrogen bond donor to the backbone carbonyl of the hinge residue (often Glu71 in p38 -

N1-(4-Fluorophenyl) Ring: This moiety projects into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). The fluorine atom at the para position enhances metabolic stability against hydroxylation and increases lipophilicity, improving the compound's residence time within the hydrophobic pocket.

Visualization of the Binding Mode

The following diagram illustrates the canonical binding interaction of this scaffold within the p38 MAPK ATP-binding pocket.

Figure 1: Schematic representation of the bidentate hydrogen bonding network formed between the pyrazole-carboxamide scaffold and the kinase hinge region.

Primary Mechanism: p38 MAPK Inhibition

The most well-characterized target for this specific scaffold is the p38

Pathway Interruption

-

Stimulus: Stressors (UV, osmotic shock) or cytokines (TNF-

, IL-1) activate upstream kinases (MKK3/6). -

Phosphorylation: MKK3/6 phosphorylates the TGY motif in the activation loop of p38 MAPK.

-

Inhibition: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide binds to the ATP pocket of p38, preventing the transfer of the

-phosphate from ATP to downstream substrates (e.g., MAPKAPK2, ATF2). -

Outcome: Suppression of cytokine translation (IL-6, TNF-

) and inflammation.

Comparative Potency Data

The following table summarizes the inhibitory profile of the core scaffold versus its derivatives, highlighting the importance of the 4-fluorophenyl group.

| Compound Variant | R1 Substitution | R4 Substitution | Target (p38 | Mechanism Note |

| Core Scaffold | 4-Fluorophenyl | Carboxamide | ~0.1 - 1.0 | Reversible ATP-competitive |

| Analog A | Phenyl (No F) | Carboxamide | > 1.0 | Reduced lipophilicity/potency |

| Analog B (RO3201195) | 4-Fluorophenyl | Benzoyl derivative | < 0.01 | Optimized clinical candidate |

| Analog C | 4-Fluorophenyl | Urea derivative | < 0.005 | Type II (DFG-out) binder |

Data synthesized from structure-activity relationship (SAR) studies in J. Med. Chem [1, 2].[1][2][3][4][5][6][7][8]

Evolving Mechanism: FGFR and IRAK4 Targeting

Recent medicinal chemistry efforts have repurposed this scaffold for oncology (FGFR) and innate immunity (IRAK4).

FGFR Inhibition (Oncology)

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the 5-amino-pyrazole-4-carboxamide core serves as a reversible binder that can be derivatized into a covalent inhibitor.[5]

-

Mechanism: The scaffold binds to the active conformation of FGFR1/2/3.

-

Utility: It is effective against "gatekeeper" mutations (e.g., V564F) that render other inhibitors ineffective.[5] The compact nature of the pyrazole ring allows it to fit into sterically restricted mutant pockets [3].

Signaling Cascade Diagram

The following diagram maps the downstream effects of inhibiting these specific kinases.

Figure 2: Dual-pathway inhibition map showing the blockade of inflammatory (p38) and proliferative (FGFR) signaling.

Experimental Protocols for Validation

To validate the mechanism of action for this specific compound, the following self-validating protocols are recommended.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the IC

-

Reagent Prep: Dissolve 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in 100% DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 10

M to 0.5 nM). -

Enzyme Mix: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Add Recombinant p38 -

Substrate Addition: Add FRET peptide substrate (e.g., Ser/Thr 01) and ATP (at

concentration, typically 10-50 -

Incubation: Incubate for 60 minutes at Room Temperature (RT).

-

Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

-

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

-

Calculation: Plot % Inhibition vs. Log[Compound].

-

Validation Check: The Z' factor must be > 0.5. Reference inhibitor (e.g., SB203580) must yield IC

within 2-fold of historical mean.

-

X-Ray Crystallography (Binding Mode Confirmation)

Objective: Confirm the bidentate H-bond interaction with the hinge.

-

Protein Production: Express and purify the kinase domain of p38

or FGFR1 in E. coli or Sf9 cells. -

Co-crystallization: Mix protein (10 mg/mL) with the compound (1 mM) in a sitting-drop vapor diffusion plate.

-

Precipitant: 20-30% PEG 4000, 0.2M Ammonium Acetate, pH 7.0.

-

-

Data Collection: Collect diffraction data at a synchrotron source (resolution < 2.5 Å).

-

Refinement: Solve structure using Molecular Replacement (PDB ID: 1A9U for p38).

-

Criteria: Look for electron density (

map) at > 3

References

-

Discovery of RO3201195: Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[1] Journal of Medicinal Chemistry, 49(15), 4566–4581.

-

FGFR Inhibition: Zhou, Y., et al. (2024).[5] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 276, 116558.

-

IRAK4 Inhibition: Lim, J., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 6(6), 683–688.

-

General Scaffold Review: Finiuk, N., et al. (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules, 26(23), 7183.

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Multifaceted Biological Profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among the diverse pyrazole-containing scaffolds, the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide framework has garnered significant attention as a "privileged structure." This is due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This in-depth technical guide will provide a comprehensive overview of the biological activities of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and its analogs, with a focus on their mechanisms of action, key therapeutic targets, and the experimental methodologies used to elucidate their functions.

Core Biological Activities and Mechanisms of Action

The versatility of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold allows for its derivatization to target various biological pathways. The primary activities reported in the literature are centered around kinase inhibition, leading to potent anticancer and anti-inflammatory effects.

Anticancer Activity: Targeting the FGFR Signaling Pathway

A significant body of research has focused on the development of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives as potent anticancer agents, primarily through the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[5] Dysregulation of the FGFR pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors.[5] By inhibiting FGFRs, these compounds can effectively block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[5]

A representative compound from this class, designated as 10h , has demonstrated potent and broad-spectrum inhibitory activity against multiple FGFR isoforms.[6] This compound serves as a benchmark for the therapeutic potential of this chemical series.[5]

The following table summarizes the in vitro potency of compound 10h against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[5][6]

| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |

| Biochemical Assays | |||

| FGFR1 | 46 | - | [5][6] |

| FGFR2 | 41 | - | [5][6] |

| FGFR3 | 99 | - | [5][6] |

| FGFR2 V564F Mutant | 62 | - | [5][6] |

| Cell-Based Assays | |||

| NCI-H520 | 19 | Lung Cancer | [5][6] |

| SNU-16 | 59 | Gastric Cancer | [5][6] |

| KATO III | 73 | Gastric Cancer | [5][6] |

Further structural studies have revealed that these compounds can act as covalent inhibitors, irreversibly binding to the target kinase. An X-ray co-crystal structure of compound 10h with FGFR1 confirmed its irreversible binding, providing a structural basis for its potent activity.[6] This covalent binding offers the potential for a more durable therapeutic effect and the ability to overcome certain forms of drug resistance.[6]

The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives.

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives.

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

The anti-inflammatory potential of this scaffold has been demonstrated through the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195 , a highly selective inhibitor of p38 MAP kinase.[7] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway is a validated strategy for the treatment of various inflammatory diseases.

The discovery of RO3201195 stemmed from high-throughput screening, followed by optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[7] X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP binding pocket of p38α, which is believed to contribute to its selectivity.[7] The incorporation of a 2,3-dihydroxypropoxy moiety improved the compound's physicochemical properties, leading to excellent oral bioavailability.[7] These findings culminated in the selection of RO3201195 for Phase I clinical trials.[7]

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory applications, some derivatives of the 5-aminopyrazole core have also exhibited antimicrobial properties. For instance, certain 5-amino-4-cyano-1H-pyrazole derivatives have been shown to possess moderate to high inhibitory activity against various bacteria and fungi.[8] This suggests that with appropriate structural modifications, this scaffold could be further explored for the development of novel antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. Key SAR insights include:

-

Substitution at the 1-position of the pyrazole ring: The presence of a substituted phenyl ring, such as the 4-fluorophenyl group, is often crucial for potent activity.[9][10]

-

The 4-carboxamide moiety: This group is a key structural feature for interaction with target proteins and is often essential for biological activity.[9][10]

-

The 5-amino group: This exocyclic amine can form critical hydrogen bonds with the target protein, as seen in the interaction of RO3201195 with p38 MAP kinase.[7]

Experimental Protocols

To facilitate further research and development of this promising class of compounds, this section provides representative, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Figure 3: A generalized workflow for an in vivo tumor xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Group Randomization: Randomize the mice into different groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound.

-

Compound Administration: Administer the test compound and vehicle according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

-

Treatment Duration: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Analyze the data to determine the extent of tumor growth inhibition and assess any signs of toxicity.

Conclusion and Future Perspectives

The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, with some compounds advancing into clinical trials. The ability to modulate the biological activity through targeted chemical modifications, coupled with a growing understanding of the structure-activity relationships, provides a solid foundation for future drug discovery efforts. Further exploration of this scaffold for other therapeutic areas, such as antimicrobial and neurodegenerative diseases, is warranted. The continued application of rational drug design, guided by structural biology and a deep understanding of the underlying disease biology, will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

-

Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(25), 17945-17957. Retrieved from [Link]

-

Guan, P., et al. (2012). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 55(17), 7457-7461. Retrieved from [Link]

-

Hassan, A. S., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Retrieved from [Link]

-

Hossan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3299. Retrieved from [Link]

-

Khattab, S. N., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Archiv der Pharmazie, 343(12), 689-696. Retrieved from [Link]

-

Lan, P., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. Retrieved from [Link]

-

Lanter, J. C., et al. (2005). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(24), 7457-7461. Retrieved from [Link]

-

Sbragia, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2297. Retrieved from [Link]

-

Sharma, R., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14717. Retrieved from [Link]

-

Su, C. C., et al. (2019). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

Technical Whitepaper: Physicochemical Profiling of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

This technical guide provides an in-depth physicochemical and synthetic analysis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide , a critical scaffold in the development of pyrazole-based pharmaceuticals and agrochemicals.

Executive Summary

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS: 51516-69-9) represents a privileged structural motif in medicinal chemistry. Belonging to the class of 1-aryl-5-aminopyrazoles, it serves as a robust intermediate for the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and is a structural analog to key intermediates used in the manufacturing of Factor Xa inhibitors (e.g., Edoxaban) and various kinase inhibitors. This guide details its solid-state properties, solubility profile, and validated synthetic pathways to support research and scale-up activities.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| Chemical Name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |

| CAS Number | 51516-69-9 |

| Molecular Formula | C₁₀H₉FN₄O |

| Molecular Weight | 220.20 g/mol |

| SMILES | NC(=O)C1=C(N)N(C2=CC=C(F)C=C2)N=C1 |

| Structural Features | [1][2][3][4][5][6][7] • Fluorophenyl Group: Enhances metabolic stability and lipophilicity.• Exocyclic Amine (C5): Nucleophilic handle for cyclization.• Carboxamide (C4): H-bond donor/acceptor; precursor for nitriles or heterocycles. |

Physicochemical Properties[1][2][3]

Solid-State Profile

The compound exhibits high thermal stability due to an extensive intermolecular hydrogen bonding network involving the primary amine and the carboxamide moiety.

-

Physical State: Solid (Crystalline powder)

-

Appearance: Off-white to cream-colored crystals.

-

Melting Point: 242 – 243.5 °C [1].[8]

-

Insight: The high melting point (>200°C) suggests a rigid crystal lattice. Formulation strategies (e.g., micronization) may be required to enhance dissolution rates in biological assays.

-

Solution Properties & Lipophilicity

-

Solubility:

-

High: DMSO, DMF, Pyridine.

-

Moderate: Hot Ethanol, Methanol.

-

Low/Insoluble: Water, Hexane, Diethyl ether.

-

-

Acidity/Basicity (pKa):

-

Amine (C5): Weakly basic due to conjugation with the electron-deficient pyrazole ring. Expected pKa < 3.0.

-

Amide: Neutral.

-

-

Lipophilicity (LogP):

-

Predicted LogP: ~0.8 – 1.2.

-

Mechanistic Note: The 4-fluorophenyl ring contributes significantly to lipophilicity (+π), balancing the polarity of the amide and amine groups, making the molecule membrane-permeable but requiring polar organic co-solvents for stock solution preparation.

-

Synthetic Pathway & Manufacturing

The synthesis follows a convergent "2+3" cyclization strategy, followed by functional group transformation. This pathway is favored for its scalability and regio-control.

Reaction Scheme

The synthesis proceeds via the condensation of 4-fluorophenylhydrazine with an ethoxymethylenemalononitrile precursor, yielding a nitrile intermediate which is subsequently hydrolyzed.

Figure 1: Synthetic workflow for the production of the target carboxamide from hydrazine precursors.

Detailed Protocol

Step 1: Cyclization to Nitrile Intermediate

-

Charge a reactor with absolute ethanol (10-15 volumes).

-

Add 4-fluorophenylhydrazine (1.0 eq) and ethoxymethylenemalononitrile (1.0 eq).

-

Reflux for 12–18 hours. The solution typically darkens.

-

Cool to room temperature. The nitrile intermediate often precipitates.

-

Filter and wash with cold ethanol/hexane to remove unreacted hydrazine.

Step 2: Hydrolysis to Carboxamide

-

Dissolve the nitrile intermediate in concentrated sulfuric acid (5-10 volumes) at 0–10 °C (exothermic).

-

Stir at room temperature for 1–2 hours.

-

Quench by pouring the mixture onto crushed ice/water.

-

Neutralize with Ammonium Hydroxide (NH₄OH) to pH 9–10.

-

Filter the precipitated carboxamide product.

-

Purification: Recrystallize from aqueous ethanol to achieve >98% purity (HPLC).

Analytical Characterization Methods

To ensure scientific integrity in research applications, the following analytical controls are recommended.

| Method | Parameter | Acceptance Criteria |

| HPLC | Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: Gradient ACN / Water (0.1% TFA)Detection: UV @ 254 nm | Purity ≥ 98.0% (Area %) |

| 1H NMR | Solvent: DMSO-d6Key Signals: • ~7.2-7.8 ppm (Multiplet, 4H, Fluorophenyl)• ~7.8 ppm (Singlet, 1H, Pyrazole-H3)• ~6.0-7.5 ppm (Broad singlets, NH₂ & CONH₂) | Consistent structure; no residual solvent peaks > limit. |

| IR | Technique: KBr Pellet or ATRKey Bands: • 3100-3400 cm⁻¹ (NH stretching)• 1650-1690 cm⁻¹ (Amide C=O stretch) | Matches reference spectrum. |

Stability & Handling

-

Storage: Store in a cool, dry place (2-8 °C recommended for long-term). Hygroscopicity is generally low, but protection from moisture is advised to prevent amide hydrolysis over extended periods.

-

Reactivity:

-

Incompatible with: Strong oxidizing agents, acid chlorides (reacts with amine), and strong bases (hydrolysis of amide).

-

Safety: Standard PPE (gloves, goggles) required. Avoid dust inhalation.

-

References

-

US Patent 3760084A. Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carboxamides. (1973).

-

PubChem Compound Summary. 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 51516-69-9).

-

National Institutes of Health (NIH). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. (General synthetic methodology for this class).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS#:912906-94-6 | 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole | Chemsrc [chemsrc.com]

- 4. Buy Online CAS Number 51516-69-9 - TRC - 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | LGC Standards [lgcstandards.com]

- 5. Chemsigma International Co., Ltd. [chemsigma.com]

- 6. 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide [cymitquimica.com]

- 7. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

- 8. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide literature review

An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, explore its diverse biological activities with a focus on kinase inhibition, and discuss its therapeutic potential in various disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The success of pyrazole-based drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (Viagra®, a PDE-5 inhibitor) underscores the therapeutic versatility of this chemical moiety.[3]

The subject of this guide, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, incorporates several key features that make it a compound of significant interest:

-

The 5-aminopyrazole core: This arrangement provides multiple sites for hydrogen bonding and further chemical modification, making it an excellent starting point for generating libraries of bioactive molecules.[4]

-

The 4-carboxamide group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

The 1-(4-fluorophenyl) substituent: The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell membrane permeability.

This guide will provide a detailed exploration of the synthesis, biological activities, and therapeutic applications of this promising compound and its derivatives.

Synthetic Strategies for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry, with numerous methodologies available.[3][5] A common and efficient approach involves a multicomponent reaction, which allows for the rapid assembly of the pyrazole core from simple starting materials.

General Synthetic Workflow

A representative synthetic route to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is outlined below. This approach is based on the principles of convergent synthesis, maximizing efficiency and yield.

Caption: General synthetic workflow for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of the title compound. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.

Step 1: Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

-

Recrystallize the crude product from ethanol to obtain the purified ester.

Step 2: Amidation to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

-

Suspend the purified ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a solution of aqueous ammonia.

-

Heat the mixture in a sealed tube at 100-120 °C for 12-18 hours.

-

Cool the reaction vessel to room temperature.

-

Collect the resulting solid by filtration, wash with water, and dry to afford the final product, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activities and Therapeutic Potential

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. The introduction of the 4-fluorophenyl group at the N1 position often enhances potency and modulates the pharmacokinetic profile of these compounds.

Kinase Inhibition: A Prominent Mechanism of Action

A significant body of research has focused on the development of 5-aminopyrazole derivatives as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[8] Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors.[8] These compounds target both wild-type FGFR and drug-resistant gatekeeper mutants.[8]

One notable example, compound 10h from this series, demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant.[8] X-ray crystallography confirmed that this compound binds irreversibly to FGFR1.[8]

Quantitative Data on FGFR Inhibition

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |

| 10h | 46 | 41 | 99 | 62 |

Data extracted from a study on pan-FGFR covalent inhibitors.[8]

3.1.2. p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of inflammatory responses. A novel class of highly selective p38 MAP kinase inhibitors based on the 5-aminopyrazole scaffold has been discovered.[9] X-ray crystallography revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of the p38α enzyme, contributing to its selectivity.[9] The optimization of this series led to the identification of RO3201195, an orally bioavailable and highly selective p38 inhibitor that entered Phase I clinical trials.[9]

3.1.3. Other Kinase Targets

Derivatives of the 5-aminopyrazole-4-carboxamide core have also shown potent activity against other kinases, including:

-

Fms-like tyrosine kinase 3 (FLT3): A target for the treatment of acute myeloid leukemia (AML).[6]

-

Interleukin-1 receptor-associated kinase 4 (IRAK4): A key transducer in inflammatory signaling pathways.[7]

Caption: Kinase targets and therapeutic applications of the 5-aminopyrazole-4-carboxamide scaffold.

Antiparasitic Activity: Targeting Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, is a significant global health concern, particularly for children and immunocompromised individuals.[10] Selective 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have demonstrated efficacy against Cryptosporidium parvum in both in vitro and in vivo models.[10] These findings highlight a promising avenue for the development of novel treatments for this neglected tropical disease.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors. For the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold, several key structural features influence biological activity:

-

The 5-amino group: As mentioned, this group is often involved in a key hydrogen bond with the hinge region of the kinase ATP binding site.[9]

-

The N1-substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts potency and selectivity. The 4-fluorophenyl group is a common choice due to its favorable properties.

-

The 4-carboxamide: Modifications at this position can be used to modulate solubility, cell permeability, and interactions with the solvent-exposed region of the target protein.

Pharmacokinetics and Drug-like Properties

For instance, a potent MET kinase inhibitor with a pyrazole core demonstrated variable oral bioavailability across different species, ranging from 11.2% in rats to 88.0% in mice.[11] Plasma protein binding was generally high for this class of compounds.[11] These findings underscore the importance of early ADME profiling in the drug discovery process.

Future Directions and Conclusion

The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts are likely to focus on:

-

Exploration of new therapeutic targets: The versatility of the pyrazole core suggests that it could be adapted to inhibit other classes of enzymes or receptors.

-

Development of highly selective inhibitors: By fine-tuning the substituents on the pyrazole ring, it may be possible to develop inhibitors with improved selectivity, leading to reduced off-target effects and a better safety profile.

-

Application in combination therapies: Given their targeted mechanism of action, these compounds are well-suited for use in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved February 1, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

-

Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences. Retrieved February 1, 2026, from [Link]

-

How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025, August 9). Swolverine. Retrieved February 1, 2026, from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved February 1, 2026, from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (n.d.). PubMed. Retrieved February 1, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Aminopyrazole Scaffold in Drug Discovery

Executive Summary

The 5-aminopyrazole (5-AP) nucleus is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] This five-membered heterocyclic ring, featuring adjacent nitrogen atoms and a critical amino group at the C5 position, serves as a versatile and potent framework for designing therapeutic agents across a multitude of disease areas.[1][3] Its unique electronic properties and structural geometry, particularly the strategic placement of hydrogen bond donors and acceptors, allow it to form high-affinity interactions with a wide range of biological targets. This guide provides an in-depth exploration of the 5-AP core, from its fundamental chemical properties and synthesis to its application in the development of targeted therapies, with a focus on kinase inhibition. We will dissect the causality behind its efficacy, provide actionable experimental protocols, and examine case studies of clinically successful drugs that underscore the scaffold's therapeutic value.

The 5-Aminopyrazole Core: Physicochemical Landscape and Reactivity

The utility of the 5-AP scaffold originates from its distinct chemical architecture. The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen at N1 and a "pyridine-like" nitrogen at N2.[4] This arrangement allows the scaffold to act as both a hydrogen bond donor (at N1-H and the 5-NH2) and acceptor (at N2), making it an ideal "hinge-binder" for many enzymes, particularly kinases.

The 5-AP system is a polyfunctional molecule with three primary nucleophilic sites: the N1 ring nitrogen, the C5 amino group, and the C4 carbon.[5] This multi-faceted reactivity makes it an exceptionally useful synthon for building more complex, fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, significantly expanding its chemical diversity and therapeutic reach.[5][6][7][8]

}

Reactivity map of the 5-aminopyrazole core.

Foundational Synthetic Strategies

The construction of the 5-aminopyrazole ring is well-established, with several robust methods available. The most prevalent and versatile approach involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile. This method allows for significant diversity, as substituents can be readily introduced on both the hydrazine and the nitrile precursor.

Experimental Protocol: Synthesis via β-Ketonitrile Cyclization

This protocol describes a general, reliable method for synthesizing a 1,3-disubstituted 5-aminopyrazole.

-

Objective: To synthesize a 5-aminopyrazole core via the condensation of a β-ketonitrile with a substituted hydrazine.

-

Rationale: This reaction leverages the nucleophilicity of the hydrazine to attack the ketone carbonyl, followed by an intramolecular cyclization via attack on the nitrile carbon. The choice of solvent and catalyst is critical; an acidic medium protonates the carbonyl, activating it for attack, while a basic medium can deprotonate the hydrazine, increasing its nucleophilicity. Refluxing in ethanol or acetic acid is common.[8][9]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the selected β-ketonitrile (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid (approx. 10 mL per mmol of nitrile).

-

Hydrazine Addition: Add the substituted hydrazine or hydrazine hydrate (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a mild base like triethylamine (1.2 eq) to liberate the free hydrazine.[5]

-

Reaction Condition: Stir the mixture at room temperature for 30 minutes, then heat to reflux (typically 80-120°C, solvent-dependent) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

}

Workflow for 5-Aminopyrazole Synthesis.

Medicinal Chemistry Applications and SAR Insights

The 5-AP scaffold is a cornerstone in the design of inhibitors for various enzyme families, most notably protein kinases. Its ability to mimic the adenine hinge-binding motif of ATP is the primary driver of this success.

Kinase Inhibition: A Privileged Hinge-Binder

Kinases are a major class of drug targets, particularly in oncology. The 5-AP scaffold is exceptionally effective at targeting their ATP-binding site. The N1-H and the exocyclic 5-NH2 group typically form two critical hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in place.[10] Substituents at the N1, C3, and C4 positions are then used to achieve potency and selectivity by occupying adjacent hydrophobic pockets.

}

Mechanism of 5-AP interaction with a kinase hinge.

Key Kinase Targets:

-

Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib for mantle cell lymphoma highlights the scaffold's potential. Pirtobrutinib is a non-covalent BTK inhibitor that utilizes the 5-AP core for its hinge-binding interactions.[11]

-

p38 MAPK: This kinase is involved in inflammatory responses. 5-AP derivatives have been developed as potent and selective p38α inhibitors, showing excellent cellular potency in suppressing TNFα production.[4][10][11]

-

Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors based on the 5-AP scaffold have been designed to target a P-loop cysteine in FGFR, overcoming common gatekeeper resistance mutations.[12]

-

Aurora Kinases: These are critical regulators of mitosis and are targets for cancer therapy. The 5-AP derivative AZD1152 (Barasertib) was the first selective Aurora B kinase inhibitor to enter clinical trials.[8][13]

| Drug/Candidate | Target Kinase | Therapeutic Area | Key Finding | Reference |

| Pirtobrutinib | BTK | Oncology (Lymphoma) | Approved, reversible BTK inhibitor.[11] | [11] |

| AZD1152 (Barasertib) | Aurora B | Oncology | First selective inhibitor in clinical trials.[8] | [8] |

| Compound 2j | p38α MAPK | Inflammation | Potent and selective inhibitor of TNFα production in vivo.[10] | [10] |

| Compound 6 | FGFR2 (WT & Mutant) | Oncology | Sub-nanomolar potency against wild-type and gatekeeper mutants.[12] | [12] |

Broader Anticancer and Anti-Inflammatory Activity

Beyond specific kinase inhibition, 5-AP derivatives exhibit broad biological activities relevant to oncology and inflammation.[11][14]

-

Antiproliferative Effects: Numerous 5-AP derivatives show potent cytotoxic activity against a range of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[1][15]

-

COX/LOX Inhibition: The scaffold is present in drugs like Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14]

-

Antioxidant Properties: Many 5-AP derivatives are effective radical scavengers and can inhibit the production of reactive oxygen species (ROS), contributing to their anti-inflammatory profile.[11][16][17]

Emerging Therapeutic Frontiers

Research continues to expand the utility of the 5-AP scaffold into new areas:

-

Neurodegenerative Diseases: Some derivatives have been investigated as potential treatments for Alzheimer's disease, acting as selective phosphodiesterase-4 (PDE4) inhibitors or GABA-A receptor modulators like Etazolate.[14][18]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.[5][9]

-

Antiviral Activity: Fused pyrazole systems derived from 5-AP have shown promise as antiviral agents, including against Yellow Fever Virus.[14][19]

Future Directions and Conclusion

The 5-aminopyrazole scaffold remains a highly valuable and versatile core in drug discovery. Its proven success in targeting kinases, combined with its synthetic tractability, ensures its continued relevance. Future research will likely focus on several key areas:

-

Targeting Resistance: Designing next-generation inhibitors that overcome acquired resistance mutations, as demonstrated in the FGFR space.[12]

-

Expanding Chemical Space: Using the 5-AP core as a starting point for novel fused heterocyclic systems to explore new biological targets.[5][6]

-

Modulating Physicochemical Properties: Fine-tuning substituents to optimize pharmacokinetic and drug metabolism (ADME) profiles, a critical step in translating potent inhibitors into viable drugs.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.

- 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). PMC.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2018). PMC.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI.

- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2025).

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evalu

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzyme Inhibition Profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

The 5-amino-1H-pyrazole-4-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pockets of a diverse range of protein kinases. This guide focuses on a specific derivative, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, and its derivatives, which have emerged as potent and selective inhibitors of critical enzyme targets in oncology and inflammatory diseases. The strategic placement of the 4-fluorophenyl group at the N1 position of the pyrazole ring significantly influences the compound's pharmacokinetic properties and target engagement. This document will provide an in-depth analysis of its enzyme inhibition profile, mechanism of action, and the experimental methodologies used for its characterization, offering valuable insights for researchers and drug development professionals.

Primary Enzyme Targets and Mechanism of Action